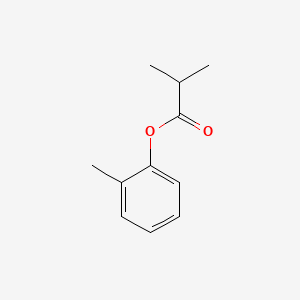

o-Tolyl isobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylphenyl 2-methylpropanoate, also known as fema 3753 or isobutyric acid, 2-methylphenyl ester, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 2-Methylphenyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylphenyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 2-Methylphenyl 2-methylpropanoate has a berry, medical, and phenolic taste.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavoring Agent

Overview : o-Tolyl isobutyrate is widely utilized in the cosmetic and food industries as a flavoring and fragrance agent. Its pleasant scent profile makes it suitable for various products ranging from perfumes to food additives.

Safety Assessments : According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound has been evaluated for multiple toxicological endpoints. The findings indicate that it does not exhibit significant genotoxicity, reproductive toxicity, or phototoxicity. The exposure levels are below the Threshold of Toxicological Concern (TTC) for repeated dose toxicity, reproductive toxicity, and skin sensitization .

Table 1: Maximum Acceptable Concentrations for this compound

| Product Type | Maximum Acceptable Concentration | Reported 95th Percentile Use Concentration |

|---|---|---|

| Products applied to the lips | 0.0049% | 3.0 × 10⁻⁶% |

| Products applied to the axillae | 0.0015% | 0.0012% |

| Fine fragrance products | 0.027% | 0.0021% |

| Products applied to the face using fingertips | 0.029% | 5.2 × 10⁻⁵% |

Chemical Synthesis

Radical Alkylation : this compound has been utilized in asymmetric radical alkylation reactions under visible light conditions to produce various sulfinimines and other compounds. This application highlights its role as a versatile reagent in synthetic organic chemistry, particularly in generating chiral molecules .

Case Study : In a study focused on photocatalytic reactions, this compound was employed as a substrate alongside N-sulfinimines to achieve high yields of desired products under mild conditions. This demonstrates its utility in facilitating complex organic transformations while maintaining efficiency and selectivity .

Biological Properties

While specific biological properties of this compound have not been extensively documented, it belongs to a class of compounds known for their interactions with biological systems. Its metabolic pathways and potential effects on human health are areas of ongoing research.

Metabolic Insights : The Human Metabolome Database (HMDB) provides insights into the metabolic processing of this compound, indicating its classification as a phenol ester with implications for metabolic studies .

Environmental Safety

The environmental assessment of this compound indicates that it is not classified as Persistent, Bioaccumulative, or Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. The risk quotients based on current usage volumes suggest that it poses minimal environmental risks .

Eigenschaften

CAS-Nummer |

36438-54-7 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

(2-methylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |

InChI-Schlüssel |

FDJBDZVTTXWIQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

Kanonische SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

Dichte |

1.000-1.007 |

Key on ui other cas no. |

36438-54-7 |

Physikalische Beschreibung |

Colourless liquid, floral phenolic odou |

Löslichkeit |

Insoluble in water; soluble in oils miscible (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.